molecular formula C13H27ClN2O B1652294 2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride CAS No. 1423025-24-4

2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride

Cat. No.: B1652294
CAS No.: 1423025-24-4
M. Wt: 262.82
InChI Key: ZLHAQYKGMJORSX-UHFFFAOYSA-N
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Description

2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride is a chemical compound with the molecular formula C13H27ClN2O and a molecular weight of 262.82 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group, a cyclohexyl group, and an ethylpentanamide moiety.

Preparation Methods

The synthesis of 2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride involves several steps. One common method includes the reaction of cyclohexylamine with ethylpentanoyl chloride in the presence of a base to form the intermediate amide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-cyclohexyl-N-ethylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.ClH/c1-3-8-12(14)13(16)15(4-2)11-9-6-5-7-10-11;/h11-12H,3-10,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHAQYKGMJORSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(CC)C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-24-4
Record name Pentanamide, 2-amino-N-cyclohexyl-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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